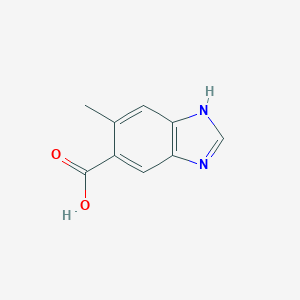

6-methyl-1H-benzimidazole-5-carboxylic acid

Vue d'ensemble

Description

6-methyl-1H-benzimidazole-5-carboxylic acid is a derivative of benzimidazole . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .

Synthesis Analysis

Benzimidazoles are synthesized through a condensation-dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . Another approach involves the reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures .Molecular Structure Analysis

The benzimidazole core is formed by the fusion of benzene and imidazole moiety . It exists in two equivalent tautomeric forms, in which the hydrogen atom can be located on either of the two nitrogen atoms .Chemical Reactions Analysis

The chemical shifts of 6-methyl-1H-benzimidazole-5-carboxylic acid are reported in δ scale relative to the residual signals of DMSO-d6 (2.50 ppm for 1H nuclei and 39.5 ppm for 13C nuclei) as internal standard .Physical And Chemical Properties Analysis

The melting point of 6-methyl-1H-benzimidazole-5-carboxylic acid is >300 °C (lit.) . It is a green-gray to gray-brown powder .Applications De Recherche Scientifique

Antineoplastic and Antifilarial Agents: Alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives have shown potential as antineoplastic and antifilarial agents. Some compounds demonstrated significant growth inhibition in L1210 cells, and their antifilarial activity was noted against adult worms of Brugia pahangi and other species in experimentally infected jirds (Ram et al., 1992).

Novel Synthesis of Benzimidazole Derivatives: A novel series of benzimidazole-5(6)-carboxamide derivatives bearing an adamantane moiety were synthesized. These compounds were developed through a series of chemical reactions, including the condensation/cyclization of 1-adamantanecarboxylic acid with methyl 3,4-diaminobenzoate (Soselia et al., 2020).

Antileukemic Agents: Synthesized 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives showed promise as chemotherapeutic agents. One derivative induced maximum cell death in leukemic cells, suggesting potential as an anti-leukemic agent (Gowda et al., 2009).

Luminescent Metal-Organic Frameworks: Benzimidazole-5-carboxylate and its derivatives were used in the creation of one- and two-dimensional Cd(II) metal-organic frameworks, displaying blue emission in the solid state (Yao et al., 2008).

Angiotensin II Receptor Antagonists: Substituted 2-butylbenzimidazoles were evaluated for their angiotensin II receptor antagonistic activity. Compounds with a substituent at the 7-position showed binding affinity comparable to known drugs like losartan, indicating potential as antihypertensive agents (Kubo et al., 1993).

Antimicrobial Activity: Benzimidazole-5-carboxylic acid alkyl ester derivatives carrying amide or amidine groups were synthesized and showed potent antibacterial and antifungal activities against various pathogens, including methicillin-resistant strains (Ozden et al., 2005).

Gastric Acid Secretion Inhibition: Substituted benzimidazoles, including those related to benzimidazole-5-carboxylic acid, have been shown to inhibit gastric acid secretion by blocking (H+ + K+) ATPase, indicating their potential use in treating conditions like acid reflux (Fellenius et al., 1981).

Mécanisme D'action

Benzimidazole’s structural similarity to purine makes it a key structural motif in drug design . It is commonly encountered in drugs used for the treatment of cancer, infectious diseases, hypertension and other illnesses . The inhibiting behavior appears as a consequence of energetic effect and blocking of the active surface atoms, leading to the decrease of the surface concentration of the hydrogen ions and the increase of hydrogen evolution overpotential .

Safety and Hazards

Orientations Futures

Benzimidazole is a privileged pharmacophore in drug discovery . It is a moiety of choice which possesses many pharmacological properties extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses . The increased interest for benzimidazole compounds has been due to their excellent properties, like increased stability, bioavailability, and significant biological activity .

Propriétés

IUPAC Name |

6-methyl-1H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-7-8(11-4-10-7)3-6(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZZGQXASQPFLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=O)O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629483 | |

| Record name | 6-Methyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-1H-benzimidazole-5-carboxylic acid | |

CAS RN |

10351-76-5 | |

| Record name | 6-Methyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B224741.png)